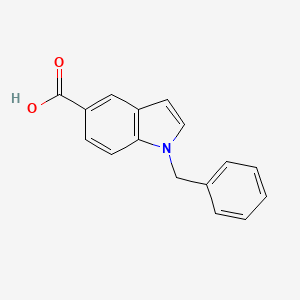

1-benzyl-1H-indole-5-carboxylic acid

Description

Properties

IUPAC Name |

1-benzylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPNBWHNSYQPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030423-92-7 | |

| Record name | 1-benzyl-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-benzyl-1H-indole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-benzyl-1H-indole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide range of biologically active compounds, including potential inhibitors of cholinesterases and cytosolic phospholipase A2α (cPLA2α).[1][2][3][4] Its synthesis, therefore, is of significant interest to the drug development community. This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this molecule, focusing on the underlying chemical principles, mechanistic details, and practical, field-proven experimental protocols. We will dissect two principal synthetic disconnections: the post-modification of a pre-formed indole core (N-benzylation) and the de novo construction of the indole ring system (Fischer Indole Synthesis), alongside modern catalytic approaches.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from two fundamentally different strategic viewpoints, each with distinct advantages and challenges. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

-

Strategy A: N-Functionalization of the Indole Core. This is often the most direct route, beginning with a commercially available indole-5-carboxylic acid or its corresponding ester. The key transformation is the formation of the N-benzyl bond.

-

Strategy B: De Novo Ring Construction. This approach builds the indole heterocycle from acyclic precursors, with the N-benzyl moiety incorporated from the start. The Fischer Indole Synthesis is the most classic and versatile example of this strategy.[5]

The logical flow of these synthetic strategies is depicted below.

Caption: Primary disconnection strategies for the synthesis of the target molecule.

Strategy A: Direct N-Benzylation of the Indole Nucleus

This is arguably the most common and straightforward approach. The reaction involves the nucleophilic attack of the indole nitrogen onto an electrophilic benzyl source, typically a benzyl halide.

Mechanistic Rationale and Causality

The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO). To achieve efficient alkylation, it must be deprotonated by a suitable base to generate the highly nucleophilic indolide anion. The choice of base and solvent is critical for success.

-

Base Selection: Strong bases like sodium hydride (NaH) are highly effective, irreversibly deprotonating the indole to drive the reaction to completion.[3] However, handling NaH requires stringent anhydrous conditions. Carbonate bases, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), offer a milder, safer, and often highly effective alternative, particularly in polar aprotic solvents like DMF.[6]

-

Substrate Choice (Acid vs. Ester): Attempting to directly benzylate indole-5-carboxylic acid is problematic. The carboxylic acid proton is far more acidic (pKa ≈ 4-5) than the indole N-H. Any base present will deprotonate the carboxyl group first, forming a carboxylate which can potentially act as a competing nucleophile, leading to the formation of benzyl ester byproducts. Therefore, it is standard practice to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the N-benzylation. The ester can then be hydrolyzed in a final step to yield the target carboxylic acid.[3]

The overall workflow is illustrated below.

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jbarbiomed.com [jbarbiomed.com]

A Comprehensive Technical Guide to the Synthesis of 1-Benzyl-1H-indole-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Among its many variations, the 1-benzyl-1H-indole-5-carboxylic acid scaffold has emerged as a particularly valuable platform for drug discovery. The N-benzyl group provides a strategic point for modulating lipophilicity and steric interactions, while the C5-carboxylic acid serves as a versatile synthetic handle for creating diverse libraries of amides, esters, and other functionalized analogs. These derivatives have shown promise as cholinesterase inhibitors for Alzheimer's disease, inhibitors of cytosolic phospholipase A2α (cPLA2α), and as anticonvulsant agents.[2][3][4] This guide provides an in-depth exploration of the primary synthetic routes to this core structure and its derivatives, focusing on the underlying chemical principles, detailed experimental methodologies, and modern catalytic approaches.

Chapter 1: The Significance of the this compound Scaffold

The indole ring system is often described as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The fusion of a benzene and a pyrrole ring creates a unique electronic and structural environment conducive to binding with enzymes and receptors.[1]

The strategic placement of substituents transforms this general scaffold into a targeted therapeutic agent:

-

The N1-Benzyl Group: Substitution at the indole nitrogen is a common strategy to enhance biological activity. The benzyl group, in particular, can engage in pi-stacking and hydrophobic interactions within protein binding pockets. Modifications to the benzyl ring (e.g., with halogens or methoxy groups) allow for fine-tuning of electronic properties and potency, as demonstrated in studies on cholinesterase inhibitors.[2][5]

-

The C5-Carboxylic Acid Group: This functional group is a critical anchor for derivatization. It can act as a hydrogen bond acceptor or be converted into amides and esters to explore structure-activity relationships (SAR). For example, the synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid has yielded compounds with selective inhibitory activity towards butyrylcholinesterase (BuChE).[2][6]

Chapter 2: Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound derivatives can be approached by considering several key bond disconnections. A logical retrosynthetic analysis reveals three primary pathways that form the basis of most synthetic plans.

-

Strategy A: N-Benzylation of a Pre-formed Indole-5-carboxylic Acid. This is often the most direct route, where the commercially available or readily synthesized indole-5-carboxylic acid (or its ester) is N-benzylated.

-

Strategy B: Late-Stage Carboxylation. This approach involves the synthesis of a 1-benzyl-5-haloindole intermediate, followed by the introduction of the carboxylic acid group, typically via a Grignard reaction or a palladium-catalyzed carbonylation.

-

Strategy C: De Novo Ring Formation. This fundamental approach, exemplified by the Fischer Indole Synthesis, constructs the indole ring from acyclic precursors, building the desired substitution pattern from the ground up.

Chapter 3: Synthesis of the Core Scaffold

The construction of the central this compound molecule is the critical first phase. The choice of method depends on the availability of starting materials and the desired scale of the reaction.

Method A: Direct N-Benzylation of Indole-5-Carboxylate

This is arguably the most common and straightforward method. The process involves the deprotonation of the indole nitrogen, which is weakly acidic, followed by nucleophilic attack on a benzyl halide.[7] To prevent unwanted reactions with the carboxylic acid group, the synthesis is typically performed on the corresponding ester (e.g., methyl or ethyl indole-5-carboxylate), which is then hydrolyzed in a final step.[3]

Causality of Experimental Choices:

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, forming the highly nucleophilic indolide anion.[3] Alternatively, milder bases like potassium hydroxide (KOH) in DMSO or cesium carbonate (Cs2CO3) in DMF can be effective and are often preferred for substrates with base-sensitive functional groups.[4][8]

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation of the base (e.g., Na+) without solvating the indolide anion, thus enhancing its nucleophilicity.[3][8]

-

Protecting Group: The use of an ester (e.g., methyl ester) protects the carboxylic acid from acting as an acid during the base-mediated N-alkylation step. The ester is readily cleaved under basic (saponification) or acidic conditions post-benzylation.[3]

Method B: The Fischer Indole Synthesis

For building highly substituted analogs or when starting materials for other routes are unavailable, the Fischer Indole Synthesis offers a powerful method for de novo ring construction.[9][10] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[11] To obtain the desired this compound, one could theoretically react 4-carboxyphenylhydrazine with a benzyl-substituted carbonyl compound. The reaction proceeds through a hydrazone intermediate, which undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia.[9]

Causality of Experimental Choices:

-

Acid Catalyst: Brønsted acids (e.g., H2SO4, polyphosphoric acid) or Lewis acids (e.g., ZnCl2) are required to catalyze the key tautomerization and rearrangement steps.[9][12]

-

Reactant Choice: The structure of the final indole is directly determined by the substitution patterns of the phenylhydrazine and the carbonyl compound. This allows for a high degree of modularity.

Method C: Late-Stage Carboxylation via Grignard Reagents

This strategy introduces the carboxylic acid group at a later stage. It begins with the N-benzylation of 5-bromoindole, followed by the formation of a Grignard reagent and subsequent reaction with carbon dioxide.

-

N-Benzylation of 5-bromoindole: This proceeds as described in Method A.

-

Grignard Formation & Carboxylation: The resulting 1-benzyl-5-bromoindole is treated with magnesium metal to form the indolylmagnesium bromide. This highly nucleophilic Grignard reagent readily attacks carbon dioxide (bubbled through the solution or added as dry ice).[13] A final acidic workup protonates the carboxylate salt to yield the desired carboxylic acid.[14][15] This method is particularly useful but requires strict exclusion of water and other protic sources until the final workup step.[13]

Chapter 4: Derivatization of the Core Scaffold

Once the this compound core is synthesized, its carboxylic acid moiety serves as a launchpad for extensive derivatization, primarily through amide and ester formation.

Amide Formation

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry for enhancing metabolic stability and exploring new binding interactions. This transformation requires activation of the carboxylic acid.

Causality of Experimental Choices:

-

Coupling Agents: Reagents like 1,1'-Carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) are used to convert the hydroxyl group of the carboxylic acid into a better leaving group.[2] CDI, for example, reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate.

-

Reaction Sequence: The activated intermediate is not isolated but is reacted in situ with the desired primary or secondary amine. The amine's lone pair attacks the activated carbonyl carbon, displacing the leaving group (imidazole in the case of CDI) to form the stable amide bond.[2]

Substitution at the C3-Position

The C3 position of the indole ring is electron-rich and susceptible to electrophilic substitution. This provides another avenue for derivatization. A common method involves reaction with oxalyl chloride, which installs a reactive acyl chloride group at the C3 position. This intermediate can then be reacted with various nucleophiles, such as secondary amines, to generate C3-substituted amide derivatives.[4]

| Derivative Class | Reagents | Key Intermediate | Purpose | Yield Range |

| Amides | 1. CDI or DCC2. R¹R²NH | Acylimidazolide | Introduce diverse N-substituents | 60-95% |

| Esters | R-OH, H⁺ (cat.) | Protonated Carbonyl | Modulate solubility and polarity | 70-90% |

| C3-Acylamides | 1. (COCl)₂2. R¹R²NH | C3-Acyl Chloride | Add functionality at C3-position | 50-85%[4] |

Chapter 5: Experimental Protocols & Characterization

Protocol 1: Synthesis of Methyl 1-benzyl-1H-indole-5-carboxylate[3][4]

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 6-chloro-1H-indole-5-carboxylate (1.0 eq).

-

Solvent & Base: Add dry DMF to dissolve the starting material, followed by the portion-wise addition of cesium carbonate (Cs₂CO₃, 2.0 eq). Stir the suspension for 5 minutes at room temperature.

-

Alkylation: Add benzyl chloride (1.0 eq) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product.

Protocol 2: Saponification to this compound[3]

-

Setup: Dissolve the methyl 1-benzyl-1H-indole-5-carboxylate (1.0 eq) from the previous step in a mixture of methanol (MeOH) and tetrahydrofuran (THF).

-

Hydrolysis: Add an aqueous solution of potassium hydroxide (KOH, 3-5 eq) and heat the mixture to reflux (approx. 70 °C) for 4 hours or until TLC analysis indicates complete conversion.

-

Workup: Cool the mixture and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final carboxylic acid.

Characterization Data

The synthesized compounds must be rigorously characterized to confirm their structure and purity.

-

¹H NMR: Expect signals for the benzylic protons (CH₂) as a singlet around δ 5.4-5.8 ppm. Aromatic protons will appear in the δ 7.0-8.5 ppm range. The characteristic indole C2-H and C3-H protons will also be present.[16]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid typically appears around δ 165-175 ppm, while amide carbonyls are slightly downfield.[16] Aromatic carbons resonate between δ 110-140 ppm.

-

FT-IR (KBr, cm⁻¹): A broad O-H stretch from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid. The C=O stretch will be prominent around 1680-1710 cm⁻¹ for the acid and 1630-1680 cm⁻¹ for an amide.[16]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the benzyl group and subsequent modifications.[4]

Chapter 6: Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a robust and versatile toolbox for accessing this compound and its derivatives. The choice between de novo ring formation, late-stage functionalization, or derivatization of a pre-formed indole core allows chemists to tailor their approach based on available precursors and desired molecular complexity. The continued development of modern catalytic methods, particularly in palladium- and copper-catalyzed cross-coupling, promises to further streamline these syntheses, enabling the rapid and efficient creation of novel analogs.[17][18] As our understanding of the biological roles of these compounds grows, the demand for efficient and modular synthetic strategies will undoubtedly increase, solidifying the importance of this scaffold in the future of drug discovery.

References

-

Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455. [Link][2][5][19]

-

Journal of Basic and Applied Research in Biomedicine. (2020). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link][4]

-

PubMed. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Pol Pharm, 69(3), 449-55. [Link]

-

ResearchGate. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 449-55. [Link][6]

-

Schall, A., et al. (2020). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Archives of Pharmacy, 353(10), e2000158. [Link][3]

-

Kushwaha, D. Synthesis and Chemistry of Indole. University of Lucknow. [Link][7]

-

ResearchGate. (2021). Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids. [Link]

-

ACS Publications. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids. The Journal of Organic Chemistry. [Link][17][20]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link][12]

-

Hughes, D. L. (2004). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2005(3), 41-47. [Link][11]

-

Chemistry LibreTexts. (2021). Preparing Carboxylic Acids. [Link][13]

-

MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. [Link][18]

-

Chemistry LibreTexts. (2023). Preparing Carboxylic Acids. [Link][14]

-

Semantic Scholar. (1969). The Indole Grignard Reagents. Advances in Heterocyclic Chemistry. [Link][22]

-

NIH National Library of Medicine. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Tetrahedron. [Link][23]

-

PubMed. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17). [Link][24]

-

ACS Publications. (2015). Palladium-Catalyzed Synthesis of Aromatic Carboxylic Acids with Silacarboxylic Acids. Organic Letters, 17(1), 82-85. [Link][25]

-

Transformation Tutoring. (2022). Synthesis And Reactions Of Carboxylic Acids. [Link][15]

-

RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Innovative Science and Research Technology, 9(1). [Link][1]

-

RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Innovative Science and Research Technology, 9(1). [Link][16]

-

ACS Publications. (2020). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 22(1), 220-225. [Link][27]

-

PubMed. (2012). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 22(18), 5891-5895. [Link][28]

-

ACS Publications. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions. The Journal of Organic Chemistry, 83(14), 7514-7527. [Link][29]

-

ResearchGate. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions. The Journal of Organic Chemistry, 83(14). [Link][30]

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. ptfarm.pl [ptfarm.pl]

- 3. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jbarbiomed.com [jbarbiomed.com]

- 5. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bhu.ac.in [bhu.ac.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. Fischer Indole Synthesis [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. transformationtutoring.com [transformationtutoring.com]

- 16. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 20. pubs.acs.org [pubs.acs.org]

- 21. PubChemLite - this compound (C16H13NO2) [pubchemlite.lcsb.uni.lu]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Ullmann Reaction [organic-chemistry.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

A Technical Guide to the Biological Investigation of 1-benzyl-1H-indole-5-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of natural products and synthetic drugs with a vast array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2][3] The strategic modification of this privileged scaffold is a proven method for discovering novel therapeutic agents. This guide focuses on 1-benzyl-1H-indole-5-carboxylic acid , a specific derivative that combines three key pharmacophoric features: the indole core, an N-benzyl group, and a C-5 carboxylic acid moiety.

While direct, extensive research on this exact molecule is limited, a robust analysis of its constituent parts allows for the formulation of strong hypotheses regarding its potential biological activities. The indole-5-carboxylic acid scaffold is a known intermediate in the synthesis of drugs targeting inflammation, analgesia, and various enzymes.[4][5] Furthermore, the addition of an N-benzyl group can enhance cell permeability and modulate binding affinity to biological targets.[1] This document provides a comprehensive framework for the systematic investigation of this compound, from hypothesized mechanisms of action to detailed experimental protocols for validation.

| Compound Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₁₆H₁₃NO₂ | --- |

| Molecular Weight | 251.28 g/mol | --- |

| Appearance | Light beige to yellow powder (predicted) | [5] |

| Melting Point | ~208-212 °C (predicted for parent) | [5] |

| Solubility | Soluble in DMSO, Methanol (predicted) | [5] |

Hypothesized Biological Targets & Rationale

Based on structure-activity relationships (SAR) from related compounds, we can postulate several primary avenues for investigation. The indole core is a known binder to a wide range of biological targets, and the specific substitutions on this compound suggest a focused approach.

Cholinesterase Inhibition

-

Rationale: A study on novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid demonstrated moderate inhibitory activity against butyrylcholinesterase (BuChE).[6][7] Although the target compound is not an amide derivative, the shared core structure of 1-benzyl-indole-5-carboxylic acid suggests that it may possess intrinsic, albeit potentially weaker, affinity for cholinesterases. This pathway is highly relevant for neurodegenerative diseases like Alzheimer's.

-

Primary Target: Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE).

Anticancer & Antiproliferative Activity

-

Rationale: Indole derivatives are well-documented for their anticancer effects.[2][8][9] Specifically, 5-hydroxyindole-3-carboxylic acid derivatives have shown cytotoxicity against breast cancer cells (MCF-7).[8] The indole scaffold can interfere with mitotic spindles and inhibit cancer cell proliferation.[10] Furthermore, N-benzyl indole hydrazones have shown promising activity against triple-negative breast cancer cell lines, with the epidermal growth factor receptor (EGFR) identified as a potential target.[9] The presence of the carboxylic acid group also provides a key interaction point for many enzyme active sites.

-

Potential Targets: EGFR, tubulin polymerization, and general cytotoxicity against cancer cell lines.

Enzyme Inhibition (Xanthine Oxidase, Phospholipase A2)

-

Rationale:

-

Xanthine Oxidase (XO): Derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid have been identified as potent XO inhibitors, which are crucial for treating gout and hyperuricemia.[11] The core indole-carboxylic acid structure is a key feature for binding.

-

Cytosolic Phospholipase A2α (cPLA2α): 1-Benzylindoles have been systematically studied as inhibitors of cPLA2α, an enzyme involved in inflammatory processes.[12]

-

-

Primary Targets: Xanthine Oxidase (XO), Cytosolic Phospholipase A2α (cPLA2α).

Experimental Validation Workflow

A tiered approach is recommended to efficiently screen for and validate the biological activity of this compound. The workflow progresses from broad, cell-based screening to specific, target-based biochemical assays.

Caption: A tiered experimental workflow for investigating this compound.

Protocol: Synthesis of this compound

A standard method for the N-alkylation of indoles can be adapted for this synthesis. The reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on benzyl bromide.

-

Rationale: This procedure, based on well-established methods, uses a strong base in a polar aprotic solvent to efficiently generate the indole anion for subsequent alkylation.[13] Using the methyl ester of indole-5-carboxylic acid protects the carboxylic acid during the N-alkylation step, followed by a simple hydrolysis to yield the final product.[12]

Step-by-Step Protocol:

-

Preparation: To a solution of methyl indole-5-carboxylate (1 eq) in dry Dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Anion Formation: Allow the mixture to stir at room temperature for 30-45 minutes until hydrogen evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup (Ester): Quench the reaction by carefully adding ice-cold water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 1-benzyl-1H-indole-5-carboxylate.

-

Hydrolysis: Dissolve the crude ester in a mixture of Tetrahydrofuran (THF) and methanol. Add an aqueous solution of potassium hydroxide (KOH, 3-5 eq).

-

Saponification: Heat the mixture to reflux (approx. 70°C) for 4-5 hours until TLC indicates the complete consumption of the starting material.[12]

-

Workup (Acid): Cool the mixture, remove the organic solvents under reduced pressure. Dilute with water and acidify with 1N HCl until the pH is ~2-3.

-

Isolation: The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Purify further by recrystallization if necessary.

Protocol: Cell Viability (MTT) Assay for Cytotoxicity Screening

-

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, high-throughput method for initial screening of potential anticancer agents.[8]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) and a non-cancerous control cell line (e.g., human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Cholinesterase Inhibition (Ellman's) Assay

-

Rationale: Ellman's method is a simple, rapid, and sensitive spectrophotometric method for determining cholinesterase activity. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, measured at 412 nm. An inhibitor will reduce the rate of this color change.[6][7]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of AChE or BuChE, the substrate (ATCh), DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add 25 µL of ATCh solution, 125 µL of DTNB solution, and 50 µL of buffer.

-

Inhibitor Addition: Add 25 µL of various concentrations of this compound. Include a positive control (e.g., galantamine) and a negative control (buffer only).

-

Enzyme Initiation: Add 25 µL of the enzyme solution (AChE or BuChE) to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

-

Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.

Predicted Signaling Pathway Involvement

Should this compound prove to be an effective EGFR inhibitor, as suggested by related N-benzyl indoles,[9] it would interfere with a critical pathway in cancer cell proliferation and survival.

Caption: Hypothesized inhibition of the EGFR signaling pathway by the target compound.

Data Interpretation & Next Steps

The initial screening results will guide the subsequent research direction.

-

If Potent Cytotoxicity is Observed: The priority will be to determine the IC₅₀ values across a broader cancer cell line panel. Follow-up studies should include cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and target deconvolution efforts, potentially starting with a kinase panel screen focused on common oncogenic drivers like EGFR.

-

If Cholinesterase Inhibition is Confirmed: The next steps would involve determining the selectivity for BuChE versus AChE and exploring the kinetics of inhibition (e.g., reversible vs. irreversible). In silico molecular docking studies would be valuable to understand the binding mode within the enzyme's active site.

-

If No Significant Activity is Found: While possible, the diverse activities of the indole scaffold suggest this is less likely. However, a lack of activity in these primary assays would prompt exploration into other areas where indoles are active, such as antiviral, anti-inflammatory (beyond cPLA2α), or antimalarial applications.[1][2] The compound could also serve as a valuable negative control or a scaffold for further chemical modification.

This structured, hypothesis-driven approach ensures a thorough and efficient evaluation of this compound, maximizing the potential for discovering novel biological activity and advancing it toward a therapeutic lead.

References

-

Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-55. Available at: [Link][6][7]

-

Schröder, A., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry. Available at: [Link][12]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2022). Molecules. Available at: [Link][8]

-

Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link][1]

-

Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. (n.d.). AIP Publishing. Available at: [Link][10]

-

Indole-5-Carboxylic acid | 1670-81-1. (n.d.). J&K Scientific LLC. Available at: [Link][4]

-

Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (n.d.). Journal of Basic and Applied Research in Biomedicine. Available at: [Link][2]

-

Al-Harrasi, A., et al. (2023). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances. Available at: [Link][9]

-

Understanding Indole-5-carboxylic Acid: Properties and Applications. (n.d.). Dacelo. Available at: [Link][5]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). RSC Medicinal Chemistry. Available at: [Link][3]

-

Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. Available at: [Link][11]

-

Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. Available at: [Link][13]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. jk-sci.com [jk-sci.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Significance of the 1-benzyl-1H-indole-5-carboxylic acid Scaffold

An In-Depth Technical Guide to the Characterization of 1-benzyl-1H-indole-5-carboxylic acid

For an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the synthesis, purification, and multi-faceted characterization of this compound. This document moves beyond simple protocols to explain the scientific rationale behind the methods, ensuring a robust and reproducible approach to validating this important molecular scaffold.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its derivatization allows for the exploration of vast chemical space to modulate biological activity. The compound this compound is a key intermediate and structural motif in the development of therapeutic agents. The strategic placement of the benzyl group at the N1 position and the carboxylic acid at the C5 position creates a molecule with specific steric and electronic properties, making it a valuable building block. Research has shown that derivatives of this scaffold are being investigated for their potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease therapy.[2][3][4] Furthermore, related 1-benzylindole structures have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in inflammatory processes.[5]

A thorough and precise characterization of this molecule is therefore paramount to ensure the validity of any subsequent biological or medicinal chemistry studies. This guide outlines a systematic workflow for its synthesis, purification, and detailed analytical characterization.

Synthesis and Purification Workflow

The synthesis of this compound is most effectively achieved through a two-step process involving the N-alkylation of an indole ester followed by saponification. This strategy protects the carboxylic acid moiety during the alkylation step, preventing unwanted side reactions.

Caption: Synthetic and purification pathway for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the N-alkylation of indoles and subsequent ester hydrolysis.[5][6]

Part 1: Synthesis of Methyl 1-benzyl-1H-indole-5-carboxylate

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyl 1H-indole-5-carboxylate (1 equivalent). Dissolve it in anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Causality Insight: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen, forming a sodium salt. This enhances the nitrogen's nucleophilicity for the subsequent alkylation step. Performing this at 0 °C controls the exothermic reaction.

-

-

Alkylation: After stirring for 30 minutes at 0 °C, add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by slowly adding ice-cold water. Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester via flash column chromatography on silica gel.

Part 2: Saponification to this compound

-

Reaction Setup: Dissolve the purified methyl 1-benzyl-1H-indole-5-carboxylate (1 equivalent) in a mixture of methanol and water.

-

Hydrolysis: Add potassium hydroxide (KOH, 5 equivalents) and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality Insight: Saponification is a robust method for ester hydrolysis. The use of a large excess of KOH and heat drives the reaction to completion.

-

-

Isolation: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 using 1M hydrochloric acid (HCl). A precipitate will form.

-

Collection: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

Experimental Protocol: Purification

For achieving high purity suitable for biological assays, a combination of acid-base extraction and recrystallization is recommended.[7][8]

-

Acid-Base Extraction:

-

Dissolve the crude solid in an organic solvent like ethyl acetate.

-

Extract with a basic aqueous solution (e.g., 1M NaOH). The carboxylic acid will deprotonate and move into the aqueous phase, leaving neutral impurities in the organic layer.[7]

-

Separate the layers. Re-acidify the aqueous layer with 1M HCl to precipitate the pure acid.

-

Filter, wash with water, and dry the solid.

-

-

Recrystallization:

-

Dissolve the purified acid in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and dry them thoroughly. This step removes soluble impurities and results in a highly crystalline, pure product.

-

Physicochemical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

Caption: A multi-technique workflow for comprehensive compound characterization.

Physicochemical Properties

The fundamental physical and chemical properties serve as the initial identifiers for the compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | PubChem[9] |

| Molecular Weight | 251.28 g/mol | PubChem[9] |

| Monoisotopic Mass | 251.09463 Da | PubChem[9] |

| Appearance | White to off-white crystalline powder | Typical for this class |

| Predicted XlogP | 3.1 | PubChemLite[9] |

| Predicted pKa | ~4.5 | (Estimated for benzoic acids) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Trustworthiness Insight: Using a solvent like DMSO-d₆ is advantageous as the acidic proton of the carboxylic acid is often observable as a broad singlet, which would exchange with D₂O upon addition, confirming its identity.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.7 | br s | 1H | COOH | Acidic proton, typically very downfield and broad. |

| ~8.1 | s | 1H | H4 | Deshielded by proximity to the carboxylic acid and ring junction. |

| ~7.8 | d | 1H | H6 | Ortho-coupled to H7. |

| ~7.6 | d | 1H | H2 | Singlet-like or narrow doublet, characteristic of indole H2. |

| ~7.5 | d | 1H | H7 | Ortho-coupled to H6. |

| ~7.3-7.2 | m | 5H | Benzyl Ar-H | Protons of the benzyl ring. |

| ~6.7 | d | 1H | H3 | Coupled to H2, characteristic of indole H3. |

| ~5.5 | s | 2H | CH₂ | Benzylic methylene protons. |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | COOH | Carboxylic acid carbonyl carbon. |

| ~137.5 | Benzyl C1' | Quaternary carbon of the benzyl ring. |

| ~136.0 | C7a | Indole quaternary carbon. |

| ~129.0 | C2 | Indole C2, downfield due to nitrogen. |

| ~128.8 | Benzyl C3'/C5' | Aromatic CH carbons. |

| ~127.5 | Benzyl C4' | Aromatic CH carbon. |

| ~127.0 | Benzyl C2'/C6' | Aromatic CH carbons. |

| ~125.0 | C5 | Quaternary carbon attached to the COOH group. |

| ~123.0 | C3a | Indole quaternary carbon. |

| ~122.0 | C6 | Indole aromatic CH. |

| ~121.0 | C4 | Indole aromatic CH. |

| ~110.0 | C7 | Indole aromatic CH. |

| ~102.0 | C3 | Indole C3, typically upfield. |

| ~49.5 | CH₂ | Benzylic methylene carbon. |

Protocol: NMR Sample Preparation and Acquisition

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer to confirm all assignments.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation data that supports the proposed structure. Electrospray ionization (ESI) is the preferred method for this type of molecule.

-

Expected Ions:

-

Positive Mode (ESI+): [M+H]⁺ at m/z 252.10.

-

Negative Mode (ESI-): [M-H]⁻ at m/z 250.09.

-

-

Expertise Insight: High-resolution mass spectrometry (HRMS) is critical. Obtaining a mass accurate to within 5 ppm of the theoretical value provides unequivocal confirmation of the elemental composition, a standard requirement for publication and patent filings.

Protocol: MS Sample Preparation and Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute to a final concentration of ~1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse the sample directly into the ESI source or inject it via an LC system.

-

Acquire data in both positive and negative ion modes to observe the relevant adducts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1680 | C=O stretch | Carboxylic Acid (conjugated) |

| 1600, 1495, 1450 | C=C stretch | Aromatic rings |

| ~1300 | C-O stretch | Carboxylic Acid |

| 750-700 | C-H bend | Monosubstituted benzene |

Protocol: FTIR-ATR Analysis

-

Place a small amount of the dry, crystalline powder directly onto the diamond crystal of an ATR accessory.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound. A reverse-phase method is most suitable.

-

Self-Validating System: Purity should be assessed at multiple wavelengths (e.g., 220 nm, 254 nm, and 280 nm) to ensure no impurities are co-eluting under the main peak. A purity level of ≥95% is typically required for drug discovery applications.

Protocol: Reverse-Phase HPLC for Purity Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis Diode Array Detector (DAD).

-

Injection Volume: 10 µL of a ~1 mg/mL sample solution.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of synthetic chemistry and advanced analytical techniques. By following the detailed workflows and protocols outlined in this guide, researchers can confidently verify the identity, structure, and purity of this valuable chemical entity. This rigorous validation is the bedrock upon which successful drug discovery and development programs are built, ensuring that subsequent biological data is both reliable and reproducible.

References

-

Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link][7]

-

Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449–455. Retrieved from [Link][3]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link] [This is a placeholder as the original link was a generic channel link. The content reflects general knowledge on indole NMR.][10]

-

ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved from [Link][8]

-

RSIS International. (2024, January 5). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link][1]

-

ResearchGate. (2011, November). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Retrieved from [Link][4]

-

Meyer zu Vilsendorf, I., Einerhand, J., Mulac, D., Langer, K., & Lehr, M. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry. Retrieved from [Link][5]

-

PubChemLite. (n.d.). This compound (C16H13NO2). Retrieved from [Link][9]

-

Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link][6]

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C16H13NO2) [pubchemlite.lcsb.uni.lu]

- 10. m.youtube.com [m.youtube.com]

The Expanding Therapeutic Potential of 1-Benzyl-1H-indole-5-carboxylic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The 1-benzyl-1H-indole-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of analogs with significant therapeutic potential. This technical guide provides an in-depth exploration of this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating these analogs, dissect the critical structure-activity relationships (SAR) that govern their biological effects, and elucidate their mechanisms of action across various disease targets. This guide will further provide detailed experimental protocols for the synthesis and in vitro evaluation of these compounds, supported by quantitative data and visual representations to facilitate a comprehensive understanding of this promising class of molecules.

Introduction: The Versatility of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, found in a vast number of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored scaffold for the design of molecules targeting a wide range of biological entities. The introduction of a benzyl group at the N1 position and a carboxylic acid at the C5 position of the indole core creates the this compound framework. This specific arrangement has proven to be a fertile ground for the development of potent and selective modulators of enzymes and receptors implicated in a variety of pathologies, including cancer, inflammation, and neurodegenerative diseases. This guide will serve as a comprehensive resource for harnessing the potential of this versatile scaffold in drug discovery programs.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs typically begins with a suitable indole-5-carboxylate ester. The key N-benzylation step can be achieved under various conditions, followed by ester hydrolysis to yield the final carboxylic acid. Modifications to both the indole and benzyl moieties are readily achievable, allowing for a systematic exploration of the chemical space.

General Synthesis Workflow

A common synthetic route involves the N-alkylation of an indole-5-carboxylate ester with a substituted benzyl bromide, followed by saponification of the ester.

Start [label="Indole-5-carboxylate Ester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="N-Benzylation"]; Intermediate [label="1-Benzyl-1H-indole-5-carboxylate Ester"]; Step2 [label="Ester Hydrolysis"]; End [label="this compound Analog", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate [label="Substituted Benzyl Bromide,\nBase (e.g., K2CO3, NaH),\nSolvent (e.g., DMF, Acetone)"]; Intermediate -> Step2; Step2 -> End [label="Base (e.g., LiOH, NaOH),\nSolvent (e.g., EtOH/H2O)"]; }

General synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of Ethyl 1-benzyl-1H-indole-5-carboxylate

This protocol provides a step-by-step method for the N-benzylation of ethyl indole-5-carboxylate, a key intermediate in the synthesis of many target analogs.

Materials:

-

Ethyl indole-5-carboxylate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of ethyl indole-5-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.2 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 1-benzyl-1H-indole-5-carboxylate.

Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

The biological activity of this compound analogs can be finely tuned by strategic modifications to the core scaffold. The following sections summarize key SAR findings for different therapeutic targets.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in the design of anticancer agents, and this compound derivatives are no exception. Their anticancer effects are often mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.

Key SAR Insights:

-

Substituents on the Benzyl Ring: The electronic nature and position of substituents on the benzyl ring significantly impact anticancer potency. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), often enhance activity. For instance, N-benzyl indole-barbituric acid hybrids with 4-chloro or 4-fluoro substituents on the benzyl ring have shown potent anti-proliferative activity against various cancer cell lines.[1]

-

Modifications of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can modulate the pharmacokinetic properties and cellular uptake of the compounds. For example, certain N-benzyl indole-derived hydrazones have demonstrated significant anti-triple-negative breast cancer activity.[2]

-

Substitutions on the Indole Ring: Introduction of substituents at the C2, C3, and C6 positions of the indole ring can influence target binding and overall activity. For example, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been identified as novel anticancer agents.[3]

Anti-inflammatory Activity: Targeting Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, and its inhibition is a promising strategy for the treatment of inflammatory diseases. Several 1-benzylindole derivatives have been identified as potent cPLA2α inhibitors.[4]

Key SAR Insights:

-

Benzyl Ring Substituents: Dichloro substitution on the benzyl ring, particularly at the 2 and 4 positions, has been shown to be favorable for cPLA2α inhibition.[4]

-

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteric groups like tetrazoles can lead to potent cPLA2α inhibitors with improved metabolic stability.[4]

-

Linker between Indole and Carboxylic Acid: The nature and length of the linker between the indole core and the acidic moiety are critical for optimal binding to the enzyme's active site.

| Compound ID | R (Benzyl) | X (Linker) | IC₅₀ (µM) for cPLA2α |

| 1 | H | - | >10 |

| 2 | 2,4-dichloro | - | 1.5 |

| 3 | 4-chloro | -CH₂- | 0.8 |

| 4 | 2,4-dichloro | -CH₂- | 0.05 |

Note: Data is illustrative and compiled from multiple sources for comparative purposes.[4][5]

Mechanism of Action: Unraveling the Molecular Pathways

The therapeutic effects of this compound analogs stem from their ability to modulate specific biological pathways.

Anticancer Mechanisms

Indole derivatives exert their anticancer effects through a variety of mechanisms, including:

-

Induction of Apoptosis: Many analogs have been shown to induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, often at the G2/M checkpoint.

-

Inhibition of Kinase Signaling: The 1-benzylindole scaffold can serve as a template for the design of inhibitors of various protein kinases that are crucial for cancer cell growth and survival, such as VEGFR-2.[3]

Analog [label="1-Benzyl-1H-indole-5-carboxylic\nAcid Analog", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase [label="Protein Kinase\n(e.g., VEGFR-2)"]; CellCycle [label="Cell Cycle Progression"]; Apoptosis [label="Apoptosis Pathway"]; Proliferation [label="Cancer Cell Proliferation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CellDeath [label="Cancer Cell Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Analog -> Kinase [label="Inhibition"]; Analog -> CellCycle [label="Arrest"]; Analog -> Apoptosis [label="Induction"]; Kinase -> Proliferation [label="Promotes"]; CellCycle -> Proliferation; Apoptosis -> CellDeath; }

Simplified overview of the anticancer mechanisms of this compound analogs.

Anti-inflammatory Mechanism: Inhibition of the Arachidonic Acid Cascade

The primary anti-inflammatory mechanism of action for the relevant analogs is the inhibition of cPLA2α. By blocking this enzyme, these compounds prevent the release of arachidonic acid from cell membranes, which is the rate-limiting step in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

In Vitro Evaluation: A Guide to Key Assays

The biological activity of newly synthesized this compound analogs can be assessed using a variety of in vitro assays.

Detailed Experimental Protocol: In Vitro cPLA2α Activity Assay

This protocol describes a common method for measuring the inhibitory activity of compounds against cPLA2α using a synthetic substrate.

Materials:

-

Recombinant human cPLA2α enzyme

-

Arachidonoyl Thio-PC (substrate)

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid); Ellman's reagent)

-

Assay Buffer (e.g., HEPES buffer containing CaCl₂, NaCl, and Triton X-100)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the substrate, Arachidonoyl Thio-PC, in the assay buffer.

-

In a 96-well plate, add the assay buffer, the cPLA2α enzyme, and the test compound at various concentrations (or DMSO for the control).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction and develop the color by adding DTNB to each well. The free thiol released by the hydrolysis of the substrate reacts with DTNB to produce a yellow-colored product.

-

Measure the absorbance at 414 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of biological activity against a range of targets. The analogs have demonstrated significant potential as anticancer, anti-inflammatory, and cholinesterase-inhibiting agents. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of novel biological targets for this chemical class could unveil new therapeutic applications. The comprehensive information provided in this guide is intended to empower researchers to further unlock the therapeutic potential of this compound analogs.

References

- Singh, P. et al. (2018). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 28(1), 43-48.

- Meyer zu Vilsendorf, I. et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 14(6), 1163-1177.

- El-Sayed, M. A. et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(15), 5731.

- Lehr, M. et al. (2009). 1-(5-Carboxyindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: synthesis and properties of bioisosteric benzimidazole, benzotriazole and indazole analogues. European Journal of Medicinal Chemistry, 44(4), 1597-1605.

- Khan, I. et al. (2023). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. Journal of Biomolecular Structure and Dynamics, 41(1), 227-241.

- Organic Syntheses. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58.

- Organic Syntheses. (1988).

-

ResearchGate. (n.d.). (a–c). Synthesis of ethyl 5‐(1‐benzyl‐1H‐indol‐3‐yl)... Retrieved from [Link]

- Al-Suwaidan, I. A. et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3749.

- Singh, R. K. et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Acta Pharmaceutica Sinica B, 12(7), 3006-3027.

- Sugimoto, H. et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.

- Sugimoto, H. et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Andreani, A. et al. (2008). Antitumor Activity of Bis-Indole Derivatives. Journal of Medicinal Chemistry, 51(14), 4148-4152.

-

ResearchGate. (n.d.). Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids 10... Retrieved from [Link]

- Organic Syntheses. (1963). 1-BENZYLPIPERAZINE. Organic Syntheses, 43, 8.

-

ResearchGate. (n.d.). (A) cPLA2α activity assay: for the in vitro cPLA2α activity assay... Retrieved from [Link]

- El-Damasy, A. K. et al. (2007). Dual-acting agents that possess reversing resistance and anticancer activities: Design, synthesis, MES-SA/Dx5 cell assay, and SAR of Benzyl 1,2,3,5,11,11a-hexahydro-3,3-dimethyl-1-oxo-6H-imidazo[3',4':1,2]pyridin[3,4-b]indol-2-substitutedacetates. Bioorganic & Medicinal Chemistry, 15(24), 7773-7788.

- Gökçe, M. et al. (2023).

- Di Sarno, V. et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. International Journal of Molecular Sciences, 24(6), 5287.

- Kaffman, A. & Sessa, W. C. (2000). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. Current Protocols in Pharmacology, Chapter 3, Unit 3.9.

- Kalgutkar, A. S. et al. (2000). Assaying phospholipase A2 activity. Current Protocols in Pharmacology, Chapter 3, Unit 3.8.

- Lehr, M. et al. (2013). Investigations on the metabolic stability of cytosolic phospholipase A2α inhibitors with 1-indolylpropan-2-one structure. Chemico-Biological Interactions, 206(2), 273-280.

- Liu, X. et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4847-4857.

Sources

- 1. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(5-Carboxyindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: synthesis and properties of bioisosteric benzimidazole, benzotriazole and indazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 1-benzyl-1H-indole-5-carboxylic acid Utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 1-benzyl-1H-indole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related molecular scaffolds. This document will delve into the theoretical underpinnings and practical application of NMR spectroscopy for the structural verification and analysis of this compound.

Introduction: The Significance of this compound

Indole-5-carboxylic acid and its derivatives are significant pharmacophores in medicinal chemistry. The introduction of a benzyl group at the N1 position can modulate the biological activity, solubility, and metabolic stability of the parent molecule. Accurate and unambiguous structural characterization is paramount in the synthesis and development of such compounds. NMR spectroscopy stands as the most powerful technique for the non-destructive elucidation of molecular structure in solution. This guide will provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus.

Predicted NMR Data for this compound

¹H NMR (Proton NMR) Spectral Analysis

The proton NMR spectrum is anticipated to be complex, exhibiting signals for the protons of the indole core, the benzyl group, and the carboxylic acid. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are summarized below. The use of a polar aprotic solvent like DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[5]

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| COOH | 12.0 - 13.0 | br s | - | Broad singlet, exchangeable with D₂O. Its chemical shift is concentration and solvent dependent.[6][7] |

| H4 | ~8.2 | s | - | Singlet or a narrow doublet due to a small ⁴J coupling with H6. |

| H6 | ~7.8 | dd | J ≈ 8.5, 1.5 | Doublet of doublets, ortho coupling with H7 and meta coupling with H4. |

| H7 | ~7.6 | d | J ≈ 8.5 | Doublet due to ortho coupling with H6. |

| H2 | ~7.5 | d | J ≈ 3.0 | Doublet due to coupling with H3. |

| H3 | ~6.6 | d | J ≈ 3.0 | Doublet due to coupling with H2. |

| Benzyl-H (ortho) | ~7.3 | m | - | Multiplet. |

| Benzyl-H (meta, para) | ~7.2 | m | - | Multiplet. |

| CH₂ | ~5.5 | s | - | Singlet, characteristic of N-CH₂-Ar protons. |

Causality Behind Chemical Shifts and Multiplicities:

-

Indole Protons: The protons on the indole ring exhibit characteristic chemical shifts. H2 and H3 are in the electron-rich pyrrole ring, with H3 typically being more upfield. The protons on the benzene ring of the indole (H4, H6, H7) are influenced by the fused pyrrole ring and the electron-withdrawing carboxylic acid group at C5.

-

Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and appears at a very downfield chemical shift, often as a broad singlet.[6]

-

Benzyl Group Protons: The methylene (CH₂) protons of the benzyl group are deshielded by the adjacent nitrogen and the aromatic ring, appearing as a sharp singlet. The aromatic protons of the benzyl group will typically appear as a complex multiplet in the aromatic region.

¹³C NMR (Carbon-13 NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| COOH | ~168 | Carbonyl carbon of the carboxylic acid.[6] |

| C7a | ~137 | Quaternary carbon at the fusion of the two rings. |

| Benzyl-C (ipso) | ~136 | Quaternary carbon of the benzyl group attached to the nitrogen. |

| C3a | ~129 | Quaternary carbon at the fusion of the two rings. |

| Benzyl-C (ortho, meta, para) | 127 - 129 | Aromatic carbons of the benzyl group. |

| C2 | ~128 | |

| C5 | ~125 | Quaternary carbon attached to the carboxylic acid group. |

| C4 | ~122 | |

| C6 | ~121 | |

| C7 | ~111 | |

| C3 | ~102 | |

| CH₂ | ~50 | Methylene carbon of the benzyl group. |

Expert Insights on Spectral Features:

-

The chemical shifts of the indole carbons are well-documented.[3] The substituent effects of the N-benzyl and C5-carboxylic acid groups can be used to refine the predicted values.

-

Quaternary carbons (C3a, C5, C7a, and the ipso-carbon of the benzyl group) will typically show lower intensities in a standard broadband-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the methylene signal.

Experimental Protocols

To obtain high-quality NMR data for this compound, the following experimental workflow is recommended.

Sample Preparation

-

Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is a good choice due to its ability to dissolve the carboxylic acid and to observe the acidic proton. CDCl₃ can also be used, but the carboxylic acid proton may exchange or have a very broad signal.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition